molecular formula C20H25NO4 B12066067 (4R,4aS,7R,7aR,12bS)-3-[(2,2,3,3-tetradeuteriocyclopropyl)methyl]-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol CAS No. 1279034-32-0

(4R,4aS,7R,7aR,12bS)-3-[(2,2,3,3-tetradeuteriocyclopropyl)methyl]-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol

Cat. No.: B12066067
CAS No.: 1279034-32-0
M. Wt: 347.4 g/mol
InChI Key: JLVNEHKORQFVQJ-YQXSLOMVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6β-Naltrexol-d4 is a deuterated analog of 6β-naltrexol, a major metabolite of the opioid antagonist naltrexone. Structurally, it is characterized by the substitution of four hydrogen atoms with deuterium at specific positions, enhancing its utility as an internal standard in analytical chemistry . The parent compound, 6β-naltrexol, is a neutral opioid antagonist with high affinity for μ-opioid receptors (Ki = 94 pM) but reduced inverse agonist activity compared to naltrexone, making it a candidate for treating opioid dependence with fewer withdrawal effects .

Properties

CAS No.

1279034-32-0

Molecular Formula

C20H25NO4

Molecular Weight

347.4 g/mol

IUPAC Name

(4R,4aS,7R,7aR,12bS)-3-[(2,2,3,3-tetradeuteriocyclopropyl)methyl]-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol

InChI

InChI=1S/C20H25NO4/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11/h3-4,11,14-15,18,22-24H,1-2,5-10H2/t14-,15-,18+,19+,20-/m1/s1/i1D2,2D2

InChI Key

JLVNEHKORQFVQJ-YQXSLOMVSA-N

Isomeric SMILES

[2H][C@]12[C@](C(C[C@@]3([C@]14CCN([C@@H]3CC5=C4C(=C(C=C5)O)O2)CC6CC6)O)([2H])[2H])([2H])O

Canonical SMILES

C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6b-Naltrexol-d4 involves the deuteration of 6b-NaltrexolThe reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium into the final product .

Industrial Production Methods: Industrial production of 6b-Naltrexol-d4 follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions: 6b-Naltrexol-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Naltrexone.

    Reduction: 6b-Naltrexol.

    Substitution: 6b-Naltrexol-d4.

Scientific Research Applications

6b-Naltrexol-d4 has a wide range of applications in scientific research:

Mechanism of Action

6b-Naltrexol-d4 acts as a neutral antagonist at opioid receptors, including the mu, kappa, and delta receptors. It binds to these receptors without activating them, thereby blocking the effects of opioid agonists. This mechanism is particularly useful in studying the pharmacodynamics of opioid receptors and in developing treatments for opioid addiction and related disorders .

Comparison with Similar Compounds

Molecular Properties

  • Chemical Formula: C20H21D4NO4 (deuterated form) .
  • Molecular Weight: 346.4 g/mol (vs. 343.42 g/mol for non-deuterated 6β-naltrexol) .
  • CAS Number: 49625-89-0 (non-deuterated); 1279034-32-0 (deuterated variants) .

Comparison with Structurally Similar Compounds

Naltrexone

Naltrexone is the parent compound of 6β-naltrexol and a potent μ-opioid receptor antagonist with inverse agonist activity.

Property Naltrexone 6β-Naltrexol 6β-Naltrexol-d4
Receptor Affinity (Ki) 265 pM (μ-opioid) 94 pM (μ-opioid) Similar to 6β-naltrexol (analytical use)
Inverse Agonist Activity High Low/Neutral Not applicable
Metabolic Stability Rapidly metabolized Major metabolite Stable (deuterated)
Therapeutic Use Opioid dependence Investigational Analytical standard

Key Findings :

  • Potency : Naltrexone is 8-fold more potent than 6α-naltrexol and 71-fold more potent than 6β-naltrexol in blocking morphine effects in vivo .
  • Mechanism : Unlike naltrexone, 6β-naltrexol lacks inverse agonist activity, reducing withdrawal symptoms in opioid-dependent subjects .

6α-Naltrexol

6α-Naltrexol is a stereoisomer of 6β-naltrexol, differing in the hydroxyl group orientation at the C6 position.

Property 6α-Naltrexol 6β-Naltrexol
μ-Opioid Affinity 420 pM 94 pM
In Vivo Potency Intermediate Low
Metabolic Profile Minor metabolite Major metabolite

Key Findings :

  • In morphine-dependent primates, 6β-naltrexol showed 71-fold lower potency than naltrexone, while 6α-naltrexol was 8-fold less potent .

Deuterated Analogs (e.g., 6β-Naltrexol-d3)

Other deuterated variants, such as 6β-naltrexol-d3, serve similar analytical purposes but differ in deuterium substitution patterns.

Property 6β-Naltrexol-d3 6β-Naltrexol-d4
Molecular Formula C20H22D3NO4 C20H21D4NO4
Application LC-MS/MS internal standard HPLC internal standard
Purity >98% Qualified per ISO 17034

Pharmacokinetic and Analytical Comparisons

Pharmacokinetics

  • 6β-Naltrexol : Detected in plasma for up to 42 days post-naltrexone administration, with mean concentrations of 1.51–5.52 ng/mL .
  • 6β-Naltrexol-d4 : Used to quantify 6β-naltrexol in serum via HPLC, achieving a detection limit of 0.5 ng/mL .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.